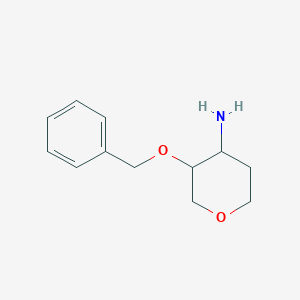

3-(Benzyloxy)oxan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZHBGRHGFTYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy Oxan 4 Amine and Its Stereoisomers

Retrosynthetic Analysis of the 3-(Benzyloxy)oxan-4-amine Skeleton

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.inrnlkwc.ac.in This approach allows for the logical planning of a synthetic route by identifying key bond formations and strategic intermediates.

Disconnection Strategies for the Tetrahydropyran (B127337) Ring Formation

The central feature of this compound is the tetrahydropyran ring. Several disconnection strategies can be envisioned for the formation of this heterocyclic core. rsc.org These strategies are based on known reliable reactions for ring formation.

A primary disconnection of the C-O bond within the tetrahydropyran ring leads to an acyclic hydroxyalkene or a related precursor. This suggests that the ring can be formed via an intramolecular cyclization. Common methods for the construction of tetrahydropyran rings include:

Intramolecular Hydroalkoxylation/Cycloetherification: This involves the cyclization of a δ-hydroxy olefin. Platinum-catalyzed hydroalkoxylation is known to tolerate various functional groups, including benzyl (B1604629) ethers. organic-chemistry.org

Prins Cyclization: The reaction of a homoallylic alcohol with an aldehyde can furnish a 4-hydroxytetrahydropyran. This method can be catalyzed by Brønsted or Lewis acids and offers good control over stereochemistry. nih.gov

Intramolecular Michael Addition (oxa-Michael reaction): An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system can form the tetrahydropyran ring. This is a powerful method for asymmetric synthesis when chiral catalysts are employed. whiterose.ac.uk

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or other dienophile can directly form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. rsc.org

Intramolecular Epoxide Ring Opening: The ring-opening of a 4,5-epoxy-alcohol can lead to the formation of a tetrahydropyran ring, often with good stereocontrol. nih.gov

A disconnection of two C-C bonds in the ring could suggest a strategy involving the assembly of the ring from smaller fragments, such as in a tandem reaction sequence.

Considerations for Stereochemical Control at C3 and C4 Positions

The C3 and C4 positions of this compound are stereocenters, meaning that the relative and absolute stereochemistry of these positions must be controlled during the synthesis to obtain a specific stereoisomer. Several strategies can be employed to achieve this control. nih.govuva.es

Substrate-Controlled Diastereoselectivity: The existing stereocenters in an acyclic precursor can direct the stereochemical outcome of the cyclization reaction. For instance, in an intramolecular cyclization, the pre-existing stereochemistry of the substituents on the acyclic chain can favor the formation of one diastereomer over others due to steric hindrance in the transition state.

Reagent-Controlled Stereoselectivity: The use of chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity.

Asymmetric Catalysis: Chiral catalysts, such as chiral phosphoric acids in oxa-Michael reactions or chiral metal complexes in hydroalkoxylation, can create the tetrahydropyran ring with high enantiomeric excess. whiterose.ac.uk Organocatalytic cascade reactions, such as a Michael/Henry/ketalization sequence, can generate highly functionalized tetrahydropyrans with multiple contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.govacs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction, and the auxiliary can be removed later in the synthesis.

Strategic Introduction of Functionality: The stereochemistry at C3 and C4 can also be set by reactions on a pre-formed tetrahydropyran ring. For example, the reduction of a ketone at C4 of a tetrahydropyranone precursor can be controlled to give a specific stereoisomer of the corresponding alcohol. Subsequent conversion of the alcohol to an amine would then proceed with a defined stereochemistry. Tethered aminohydroxylation is a powerful method to install adjacent amino and hydroxyl groups with specific stereochemistry. nih.gov

Development of Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Construction of the Tetrahydropyran Core Precursors

The construction of a suitably functionalized tetrahydropyran core is a key step in the synthesis. This precursor would ideally contain functional groups at the C3 and C4 positions that can be elaborated into the final benzyloxy and amine groups.

One common precursor is a tetrahydropyran-4-one derivative. The synthesis of such precursors can be achieved through various methods, including the silyl-Prins cyclization of hydroxy-substituted silyl enol ethers with aldehydes. nih.gov Another approach is the intramolecular cyclization of δ-hydroxy olefins or diols. organic-chemistry.org For instance, the reaction of tertiary 1,4- or 1,5-diols with cerium ammonium (B1175870) nitrate can yield tetrahydropyran derivatives. organic-chemistry.org

The following table summarizes some methods for the construction of tetrahydropyran rings.

| Method | Description | Key Features |

| Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde. nih.gov | Can generate polysubstituted THPs with good stereocontrol. nih.gov |

| Intramolecular Hydroalkoxylation | Cyclization of a δ-hydroxy olefin. organic-chemistry.org | Tolerates various functional groups, including benzyl ethers. organic-chemistry.org |

| Oxa-Michael Reaction | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system. whiterose.ac.uk | Effective for asymmetric synthesis using chiral catalysts. whiterose.ac.uk |

| Hetero-Diels-Alder | [4+2] cycloaddition to form a dihydropyran ring. rsc.org | Directly forms the heterocyclic ring, which can be further modified. rsc.org |

Introduction of the Amine Functionality (e.g., via Reductive Amination, Nitrile Reduction, or Amination of Halides)

Once a suitable tetrahydropyran precursor is obtained, the amine functionality at the C4 position can be introduced through several established methods.

Reductive Amination: This is a versatile method that involves the reaction of a ketone (e.g., a tetrahydropyran-4-one) with ammonia (B1221849) or an amine in the presence of a reducing agent. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This method directly forms the C-N bond.

Reduction of an Oxime: A tetrahydropyran-4-one can be converted to its oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for example with lithium aluminum hydride or by catalytic hydrogenation, yields the corresponding amine. researchgate.net

Reduction of an Azide: A hydroxyl group at the C4 position can be converted to an azide via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with sodium azide. The azide can then be reduced to the amine using reagents like lithium aluminum hydride, catalytic hydrogenation, or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). This is a reliable method for introducing an amine with inversion of stereochemistry if a substitution reaction is used. nih.gov

Amination of Halides: A halide at the C4 position can be displaced by an amine nucleophile.

The choice of method will depend on the nature of the precursor and the desired stereochemical outcome.

Strategies for Benzyloxy Ether Formation and Selective Deprotection

The benzyloxy group at the C3 position serves as a protecting group for the hydroxyl functionality.

Formation of the Benzyl Ether: The most common method for the formation of a benzyl ether is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with benzyl bromide or benzyl chloride. organic-chemistry.orgias.ac.in For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used under acidic conditions. beilstein-journals.org Other methods include the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a neutral benzylating agent. beilstein-journals.org Reductive etherification of a benzaldehyde (B42025) derivative in the presence of the alcohol is another alternative. researchgate.net

Selective Deprotection: While the benzyl group is relatively stable, it can be removed under various conditions. acs.org The choice of deprotection method is crucial, especially in the context of a complex molecule with other sensitive functional groups.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage, typically using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate). This method is generally clean and efficient but is not compatible with other reducible functional groups like alkenes or alkynes. acs.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the aromatic ring (like p-methoxybenzyl ethers). acs.org Visible-light-mediated oxidative debenzylation has also been developed as a mild alternative. acs.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (BCl3) or its dimethyl sulfide complex (BCl3·SMe2) can cleave benzyl ethers, often with high selectivity in the presence of other protecting groups. organic-chemistry.org

The following table summarizes common reagents for the deprotection of benzyl ethers.

| Method | Reagent(s) | Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Typically room temperature and atmospheric pressure | Clean, high yielding | Incompatible with reducible functional groups |

| Oxidative Cleavage | DDQ | Mild, often room temperature | Selective for electron-rich benzyl ethers | Stoichiometric oxidant required |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Low temperature | High selectivity, tolerates many functional groups organic-chemistry.org | Harsh reagent, moisture sensitive |

| Visible-Light Photocatalysis | Photocatalyst, oxidant | Room temperature, visible light irradiation | Mild conditions, high functional group tolerance acs.org | May require specific photocatalysts and setups |

Asymmetric Synthesis of Enantiopure this compound

The creation of enantiopure this compound, which contains at least two contiguous stereocenters at the C3 and C4 positions, requires precise control of stereoselectivity. The key strategies to achieve this involve the use of external chiral influences that can direct the formation of one enantiomer over the other.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct either an intramolecular cyclization step or the stereoselective introduction of the amine or benzyloxy group.

One plausible strategy involves the use of an oxazolidinone auxiliary, popularized by David A. Evans, attached to a carboxylic acid precursor. For instance, an acyclic precursor could undergo an asymmetric aldol (B89426) reaction or alkylation, directed by the chiral auxiliary, to set the stereochemistry. Subsequent cyclization to form the oxane ring and cleavage of the auxiliary would yield an enantiomerically enriched intermediate. Pseudoephedrine is another effective chiral auxiliary that can be used to form amide derivatives, directing the diastereoselective alkylation at the α-position before subsequent transformations and removal of the auxiliary. wikipedia.org

While a direct application to this compound is not prominently documented, the principle is well-established in the synthesis of other complex molecules containing stereogenic centers. wikipedia.org The effectiveness of this approach relies on high diastereoselectivity in the key bond-forming step and efficient, non-racemizing conditions for the removal of the auxiliary.

Table 1: Representative Chiral Auxiliary-Mediated Asymmetric Reactions for Heterocycle Synthesis

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propionyl oxazolidinone | Aldol Reaction | >99:1 | 85 | wikipedia.org |

| (1S,2S)-Pseudoephedrine | Pseudoephedrine propionamide | Alkylation | 98:2 | 90 | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. pitt.edu This can involve organocatalysis, transition-metal catalysis, or phase-transfer catalysis. nih.gov

For a molecule like this compound, an organocatalytic approach could be employed to construct the tetrahydropyran ring. For example, a chiral secondary amine catalyst, such as a prolinol derivative, could catalyze a domino Michael addition/cyclization sequence between an α,β-unsaturated aldehyde and a suitable nucleophile to form a highly functionalized dihydropyran intermediate with excellent enantioselectivity. scispace.com Subsequent reduction and functional group manipulation would lead to the target amine. Another powerful strategy involves the use of bifunctional catalysts, such as quinine-based squaramides, which can activate both the nucleophile and the electrophile through hydrogen bonding, enabling complex cascade reactions to build polysubstituted tetrahydropyrans. nih.gov

Transition-metal catalysis provides another robust set of tools. Chiral ruthenium, rhodium, or iridium complexes are highly effective for the asymmetric hydrogenation of cyclic enamines or imines, which could be key intermediates in the synthesis of this compound. mdpi.com For instance, a pre-formed oxane-ring precursor containing a C=N bond at the C4 position could be hydrogenated to install the amine group with high stereocontrol. A practical synthesis of a functionalized tetrahydropyran has been described using a sequence of ruthenium-catalyzed reactions, including a dynamic kinetic resolution to establish stereocenters. nih.gov

Table 2: Examples of Asymmetric Catalysis in the Synthesis of Chiral Tetrahydropyran Derivatives

| Catalyst Type | Catalyst | Reaction | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | 93-99 | 27-80 | nih.gov |

| Organocatalyst | Diphenylprolinol Silyl Ether | Michael/Cyclization Cascade | 97 | 77 | scispace.com |

| Transition Metal | Ru-PhanePhos Complex | Dynamic Kinetic Resolution/Reduction | >99 | 85 | nih.gov |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic reactions. Enzymes operate under mild conditions (aqueous media, room temperature, neutral pH) and can exhibit exceptional levels of enantio-, regio-, and diastereoselectivity. nih.gov

A potential chemoenzymatic route to an enantiopure precursor of this compound could involve the kinetic resolution of a racemic intermediate. For example, a racemic alcohol precursor to the target molecule could be selectively acylated by a lipase enzyme, leaving one enantiomer of the alcohol unreacted and in high enantiomeric excess. Alternatively, a ketoreductase (KRED) could asymmetrically reduce a ketone precursor, such as 3-(benzyloxy)oxan-4-one, to furnish the corresponding chiral alcohol with high enantiopurity. This alcohol could then be converted to the target amine via mesylation, azide displacement, and reduction. documentsdelivered.com

Another advanced strategy involves combining multiple enzymes in a one-pot cascade. For instance, an ene-reductase (ERED) and an imine reductase (IRED) or transaminase could work sequentially to convert an α,β-unsaturated precursor into a chiral amine. nih.gov While direct enzymatic synthesis of the target molecule is challenging, these methods are powerful for creating key chiral building blocks that can be elaborated into the final product using conventional chemistry.

Table 3: Representative Chemoenzymatic Reactions for the Synthesis of Chiral Intermediates

| Enzyme Class | Reaction Type | Substrate Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | >99 | mdpi.com |

| Lipase | Kinetic Resolution | Racemic Alcohol | >99 | nih.gov |

| Transaminase (TAm) | Asymmetric Amination | Prochiral Ketone | >99 | nih.gov |

Green Chemistry Principles in this compound Synthesis

Solvents account for a significant portion of the waste generated in chemical synthesis. york.ac.uk Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. Solvent selection guides, such as the one developed by the CHEM21 consortium, rank common solvents based on safety, health, and environmental (SHE) criteria. york.ac.uk For the synthesis of this compound, hazardous dipolar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) should be replaced with more benign alternatives like anisole, sulfolane, or in some cases, greener alcohols or esters. whiterose.ac.uk

The use of alternative reaction media is a core tenet of green chemistry. Water is an ideal green solvent due to its non-toxicity and availability, and certain reactions, such as the Prins cyclization to form tetrahydropyrans, can be performed efficiently in aqueous media. organic-chemistry.org Solvent-free, or neat, reactions represent an even better scenario, minimizing waste and simplifying purification. mdpi.com Mechanochemical methods, where reactions are induced by grinding solid reactants together, can also eliminate the need for bulk solvents. nih.gov Supercritical CO2 is another alternative medium that is non-toxic, non-flammable, and easily removed, although it requires specialized equipment.

Table 4: Comparison of Solvents Based on Green Chemistry Principles

| Solvent | Classification | Key Issues | Potential Greener Alternatives | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | Undesirable | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | whiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point, reproductive toxicity | Dimethyl sulfoxide (DMSO), Cyrene | whiterose.ac.uk |

| Toluene (B28343) | Usable with restrictions | Volatile, toxic | Anisole, p-Cymene | nih.gov |

| Water | Recommended | High energy demand for removal | N/A | nih.gov |

Catalysis is a fundamental principle of green chemistry, as catalytic reactions are more atom-economical and generate less waste than stoichiometric processes. The efficiency of a catalyst is critical, but so is its ability to be recovered and reused, which is particularly important for expensive or toxic metal catalysts. mdpi.com

For the synthesis of this compound, employing a recyclable heterogeneous catalyst would be a significant green improvement. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, reducing product contamination and allowing for catalyst reuse over multiple cycles. bohrium.com Strategies for creating recyclable catalysts include immobilizing a homogeneous catalyst onto a solid support like silica, a polymer, or carbon nanotubes. researchgate.net Another advanced approach involves using magnetic nanoparticles as the support, which allows the catalyst to be recovered from the reaction mixture using an external magnet. bohrium.com Such catalysts have been successfully applied to the synthesis of various N-heterocycles, demonstrating high activity and stability over numerous runs. mdpi.com

Table 5: Examples of Recyclable Catalysts in Heterocyclic Synthesis

| Catalyst System | Support Material | Separation Method | Number of Cycles | Final Yield (%) | Reference |

|---|---|---|---|---|---|

| CuFe2O4@starch | Starch (Biopolymer) | External Magnet | 6 | >90 | nih.gov |

| Fe3O4@SiO2-Cu(OAc)2 | Magnetic Nanoparticles | External Magnet | 8 | High | researchgate.net |

| Graphene Oxide-Pd | Graphene Oxide | Filtration | 6 | >85 | nih.gov |

Atom Economy and Waste Minimization Strategies in the Synthesis of this compound and its Stereoisomers

The growing emphasis on green chemistry in pharmaceutical and chemical manufacturing necessitates the development of synthetic routes that are not only efficient in yield but also in the utilization of raw materials, thereby minimizing waste. The principles of atom economy and waste minimization are central to this endeavor. For the synthesis of this compound and its stereoisomers, several strategies can be employed to enhance the environmental sustainability of the process. These strategies primarily focus on maximizing the incorporation of atoms from reactants into the final product and reducing the generation of byproducts and waste streams.

One of the most effective methods for improving atom economy in the synthesis of amines is through catalytic reductive amination. nih.gov This approach is a cornerstone of green chemistry as it often involves the direct reaction of a ketone with an amine source in the presence of a reducing agent, ideally with water as the only byproduct. fudan.edu.cn

A plausible and atom-economical synthetic route to this compound involves the reductive amination of the corresponding ketone precursor, 3-(benzyloxy)oxan-4-one. This reaction directly forms the desired carbon-nitrogen bond with high efficiency.

Catalytic Reductive Amination: A High Atom Economy Approach

The synthesis of this compound can be efficiently achieved through the reductive amination of 3-(benzyloxy)oxan-4-one. This process typically involves the reaction of the ketone with an ammonia source (such as ammonia itself or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired amine. The use of catalytic hydrogenation for the reduction step is particularly advantageous from an atom economy perspective, as hydrogen is a lightweight reagent and the catalyst can often be recovered and reused.

C12H14O3 + NH3 + H2 → C12H17NO2 + H2O

In this idealized reaction, all the atoms from the ketone, ammonia, and hydrogen are incorporated into the product, with the only byproduct being water. This leads to a high theoretical atom economy.

Comparison of Reductive Amination Methods

Different reagents and catalysts can be employed for reductive amination, each with its own implications for atom economy and waste generation. A comparison of common methods is presented below.

| Method | Reducing Agent | Catalyst | Typical Byproducts | Atom Economy (%) | Waste Profile |

| Catalytic Hydrogenation | H2 | Pd/C, PtO2, Raney Ni | H2O | ~91% | Minimal, catalyst can be recycled. |

| Transfer Hydrogenation | HCOOH, (NH4)2SO3 | Pd/C | CO2, H2O | Lower than direct H2 | Gaseous byproduct (CO2). |

| Stoichiometric Hydride | NaBH4, NaBH3CN | None | Borate salts, H2O | ~65% | Significant stoichiometric inorganic waste. |

Note: Atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. The values presented are estimations and can vary based on the specific reagents and stoichiometry used.

As the table illustrates, catalytic hydrogenation offers the highest atom economy and the most favorable waste profile. The use of stoichiometric reducing agents like sodium borohydride significantly lowers the atom economy and generates a considerable amount of inorganic waste that requires disposal.

Waste Minimization Strategies

Beyond the choice of reaction, several other strategies can be implemented to minimize waste in the synthesis of this compound:

Solvent Choice: The selection of an appropriate solvent is crucial. Green solvents such as ethanol, water, or supercritical fluids are preferred over hazardous chlorinated solvents. The ideal scenario is a solvent-free reaction, although this is not always feasible. Minimizing the volume of solvent used and implementing solvent recycling protocols can significantly reduce the environmental impact. rsc.org

Process Intensification: Techniques such as continuous flow chemistry can offer significant advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, leading to higher yields, shorter reaction times, and reduced byproduct formation. This can also enable the safe use of hazardous reagents in a more controlled manner.

Multicomponent Reactions (MCRs): Designing a synthesis that involves a multicomponent reaction can significantly improve atom and step economy. rsc.org While a direct MCR for this compound may be challenging to devise, exploring such possibilities could lead to highly efficient and waste-minimized routes. mdpi.comnih.gov

Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. nih.govmdpi.com A biocatalytic approach could potentially be developed for the asymmetric synthesis of specific stereoisomers of this compound, operating under mild conditions (aqueous media, ambient temperature) and generating minimal waste.

By integrating these principles of atom economy and waste minimization into the synthetic design, the production of this compound and its stereoisomers can be made significantly more sustainable and environmentally responsible.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 3 Benzyloxy Oxan 4 Amine

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis of 3-(Benzyloxy)oxan-4-amine

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₇NO₂), HRMS would be used to measure the exact mass of the molecular ion.

Expected HRMS Data: The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound is calculated to be 208.1332 g/mol . An experimental HRMS measurement would be expected to be within a very narrow tolerance (typically < 5 ppm) of this value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Key fragments for this compound would likely arise from the cleavage of the benzylic ether bond and fragmentation of the oxane ring.

Hypothetical Fragmentation Data:

| Fragment (m/z) | Possible Structure | Significance |

|---|---|---|

| 91.0543 | [C₇H₇]⁺ | Tropylium (B1234903) ion, characteristic of a benzyl (B1604629) group. |

| 116.0706 | [C₅H₁₀NO]⁺ | Fragment corresponding to the oxane ring after loss of the benzyl group. |

| 108.0573 | [C₇H₈O]⁺ | Benzyl alcohol cation radical, from rearrangement and cleavage. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Assignment of this compound

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Advanced 2D NMR techniques are essential for assigning the stereochemistry and preferred conformation of the oxane ring in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons around the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the stereochemistry and conformation. For example, the relative stereochemistry of the amine and benzyloxy groups on the oxane ring could be determined by observing NOE correlations between their respective protons and the protons on the ring. An axial or equatorial orientation of these substituents would give rise to a distinct pattern of NOE signals.

Illustrative NMR Data Table:

| Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| Benzylic CH₂ | ~4.5 | ~70 | Aromatic C, Oxane C-3 | Aromatic protons, Oxane H-3 |

| Oxane H-3 | ~3.8 | ~75 | Benzylic C, Oxane C-2, C-4 | Benzylic CH₂, Oxane H-2, H-4 |

| Oxane H-4 | ~3.1 | ~50 | Oxane C-3, C-5 | Oxane H-3, H-5 |

For a chiral molecule like this compound, determining the enantiomeric excess (ee) is crucial. This can be achieved using chiral shift reagents (CSRs) in NMR spectroscopy. These reagents are chiral lanthanide complexes that bind to the analyte, forming diastereomeric complexes which have different NMR spectra. The signals for the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the ee.

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra, again allowing for quantification.

X-ray Crystallography for Absolute Configuration Determination of this compound and its Salts

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. To perform this analysis, a single crystal of the compound or a suitable salt (e.g., hydrochloride or tartrate) is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the molecule. For chiral molecules, the use of anomalous dispersion can allow for the unambiguous determination of the absolute stereochemistry.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation of this compound

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral HPLC is the most common technique for separating enantiomers and determining enantiomeric purity. The development of a chiral HPLC method for this compound would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating amines.

Typical Chiral HPLC Method Parameters:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiralpak IA, IB, IC, etc. |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

The successful development of a chiral HPLC method would allow for the baseline separation of the two enantiomers of this compound, enabling the accurate determination of enantiomeric excess and the isolation of single enantiomers for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile impurities within pharmaceutical substances. thermofisher.comamericanpharmaceuticalreview.com Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal method for ensuring the purity of active pharmaceutical ingredients (APIs) like this compound. americanpharmaceuticalreview.com The presence of unwanted volatile chemicals, even at trace levels, can originate from the synthetic process or degradation and may impact the substance's quality and stability. thermofisher.com This section details a hypothetical study using headspace GC-MS for the comprehensive profiling of potential volatile impurities in a sample of this compound.

The analysis of amines by gas chromatography can be challenging due to their polarity, which may lead to peak tailing and poor reproducibility. medistri.swiss However, modern inert capillary columns and optimized methods can overcome these issues. For volatile impurities in a largely non-volatile API, static headspace sampling is a preferred injection technique. mdpi.com This method involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC system. This approach effectively separates volatile impurities from the non-volatile API matrix, preventing contamination of the GC inlet and column and reducing complex matrix effects. mdpi.com

Research Findings

In this theoretical analysis, a sample of this compound was subjected to headspace GC-MS analysis to identify potential volatile impurities. The chromatographic method was optimized to achieve baseline separation of key target analytes. The mass spectrometer was operated in full scan mode to detect and identify a range of potential impurities by comparing their mass spectra with the NIST library and known fragmentation patterns.

The primary impurities identified in the hypothetical analysis are residual compounds from the synthesis pathway. These include toluene (B28343), which is a common solvent, as well as benzaldehyde (B42025) and benzyl alcohol, which are potential starting materials or byproducts related to the introduction of the benzyloxy group.

Toluene : The presence of toluene is often attributed to its use as a reaction solvent. Its mass spectrum is characterized by a strong molecular ion peak at m/z 92 and a base peak at m/z 91, corresponding to the stable tropylium cation formed by the loss of a hydrogen atom. miamioh.edu

Benzyl Alcohol : This compound may be a residual starting material or a degradation product from the cleavage of the benzyl ether linkage. Its mass spectrum typically shows a molecular ion at m/z 108. Characteristic fragments include peaks at m/z 107 (M-1), m/z 91 (tropylium cation), and m/z 79 (C6H7+), which are crucial for its identification. miamioh.eduwhitman.edu

Benzaldehyde : Arising from the oxidation of benzyl alcohol, benzaldehyde presents a molecular ion at m/z 106. Its fragmentation is dominated by the loss of a hydrogen atom to form a very stable benzoyl cation at m/z 105 (base peak) and the loss of the formyl radical (-CHO) to produce the phenyl cation at m/z 77. miamioh.edu

The following interactive data table summarizes the hypothetical findings from the GC-MS analysis.

| Peak No. | Retention Time (min) | Identified Impurity | Key Mass Fragments (m/z) | Hypothetical Relative Abundance (%) |

|---|---|---|---|---|

| 1 | 5.82 | Toluene | 92, 91, 65 | 0.015 |

| 2 | 8.45 | Benzaldehyde | 106, 105, 77 | 0.008 |

| 3 | 8.91 | Benzyl Alcohol | 108, 107, 91, 79 | 0.011 |

The results demonstrate the effectiveness of the headspace GC-MS method for detecting and identifying volatile organic impurities at trace levels. medistri.swiss The confident identification of these compounds is critical for monitoring the manufacturing process and ensuring the final purity of the this compound drug substance. thermofisher.com

Reactivity and Reaction Mechanisms of 3 Benzyloxy Oxan 4 Amine

Nucleophilic Reactivity of the Amine Moiety in 3-(Benzyloxy)oxan-4-amine

The primary amine group (-NH₂) is the most reactive nucleophilic center in the molecule. The lone pair of electrons on the nitrogen atom readily attacks electrophilic species, making it a focal point for a variety of synthetic modifications. msu.edulibretexts.org

The nucleophilic nature of the primary amine in this compound allows it to react directly with various electrophilic reagents to form stable covalent bonds.

Acylation: The amine reacts with acylating agents like acid chlorides or anhydrides to form amides. libretexts.org This reaction typically proceeds rapidly, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: The reaction with alkyl halides leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk The initial reaction produces a secondary amine, which is itself a nucleophile and can compete with the starting material for the remaining alkyl halide. msu.edulibretexts.org This can lead to a mixture of products, and controlling the stoichiometry is crucial to favor mono-alkylation. chemguide.co.uk

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Table 1: Summary of Nucleophilic Reactions at the Amine Moiety

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

The primary amine of this compound is a key precursor for the synthesis of imines and for constructing more complex heterocyclic structures.

Imine Formation: The compound undergoes a reversible, acid-catalyzed condensation reaction with aldehydes or ketones. libretexts.orglibretexts.org The reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine, also known as a Schiff base. libretexts.orgredalyc.org The reaction rate is highly pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

Heterocyclic Ring Systems: The amine group serves as a critical building block for synthesizing fused or appended heterocyclic rings. Through multi-step sequences, it can be incorporated into various ring systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles. nih.govresearchgate.net The bifunctional nature of the molecule, particularly after deprotection of the benzyl (B1604629) ether to reveal a hydroxyl group, provides two reactive sites for intramolecular cyclization strategies to form complex bicyclic systems. researchgate.netsemanticscholar.org

Transformations of the Benzyloxy Ether in this compound

The benzyloxy group serves as a protecting group for the hydroxyl function at the C3 position. Its removal is a common transformation, typically achieved through reductive cleavage.

The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. ambeed.comorganic-chemistry.org This process involves the reduction of the ether in the presence of a metal catalyst and a hydrogen source.

The reaction mechanism involves the adsorption of the substrate and hydrogen onto the active sites of the metal catalyst, leading to the cleavage of the carbon-oxygen bond of the ether. acsgcipr.org This yields the deprotected alcohol (4-aminooxan-3-ol) and toluene (B28343) as a byproduct. organic-chemistry.orgacsgcipr.org

Table 2: Common Catalytic Systems for Benzyl Ether Hydrogenolysis

| Catalyst | Hydrogen Source | General Conditions |

| Pd/C | H₂ gas | Room temperature, atmospheric or elevated pressure |

| Pd(OH)₂/C | H₂ gas | Often more effective for stubborn deprotections |

| Raney Ni | H₂ gas | Can be used, but may require higher pressures/temperatures |

| Pd/C | Transfer agents (e.g., ammonium formate, 1,4-cyclohexadiene) | Avoids the need for gaseous hydrogen |

Care must be taken when selecting a catalyst to ensure compatibility with other functional groups within a molecule that might also be reducible. acsgcipr.org However, the presence of amines or additives like ammonia (B1221849) can sometimes inhibit the hydrogenolysis of benzyl ethers, a phenomenon that can be exploited for selective deprotections in more complex molecules. organic-chemistry.org

While catalytic hydrogenolysis is prevalent, other methods can achieve the cleavage of the benzyl ether linkage.

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is often limited to substrates that can withstand harsh acidic conditions without undergoing undesired side reactions. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be employed for deprotection. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective for cleaving certain benzyl ethers, especially electron-rich variants like the p-methoxybenzyl (PMB) ether. organic-chemistry.org Photochemical methods using DDQ have been developed for simple benzyl ethers as well. organic-chemistry.org Ozone has also been reported to remove benzyl ether groups, typically forming a benzoate (B1203000) ester intermediate that is subsequently hydrolyzed. organic-chemistry.org

Reactivity of the Tetrahydropyran (B127337) Ring System in this compound

The tetrahydropyran (THP) ring is a saturated oxygen-containing heterocycle and is generally stable and unreactive under many conditions. It is conformationally flexible, preferring a chair-like structure similar to cyclohexane. Its stability makes it a common structural motif in many natural products and synthetic molecules.

Under the neutral or basic conditions typically used for acylation, alkylation, or sulfonylation of the amine group, the THP ring remains inert. It is also stable to the reductive conditions of catalytic hydrogenolysis used to cleave the benzyloxy ether. Significant reactivity of the ring itself, such as ring-opening, would generally require harsh conditions, for example, treatment with strong Lewis or Brønsted acids, which are not typically employed when targeting modifications at the amine or benzyloxy positions. organic-chemistry.org Therefore, the tetrahydropyran core of this compound primarily serves as a stable scaffold for the reactive functional groups it carries.

Ring-Opening Reactions Under Specific Conditions

The tetrahydropyran (THP) ring is generally stable and less prone to ring-opening reactions compared to strained cyclic ethers like epoxides. However, under forcing acidic conditions, cleavage of the ether linkages can occur. For this compound, this could theoretically proceed via protonation of the ring oxygen followed by nucleophilic attack. The presence of the benzyloxy group at the 3-position and the amino group at the 4-position can influence the regioselectivity of such a reaction. It is important to note that specific studies detailing the ring-opening reactions of this compound are not prevalent in the literature, suggesting the stability of the tetrahydropyran core under most synthetic conditions.

Functionalization of the Tetrahydropyran Ring

Recent advancements in synthetic methodology have enabled the direct functionalization of the tetrahydropyran ring in related amino-THP derivatives, which can be extrapolated to this compound. A significant strategy involves the palladium(II)-catalyzed stereoselective γ-methylene C–H arylation. nih.gov This approach allows for the introduction of aryl groups at positions remote from the directing amino group.

The process typically involves the formation of a transient directing group with the amine, which then directs the C-H activation at a specific methylene (B1212753) group on the THP ring. nih.gov For a molecule like this compound, this could potentially lead to functionalization at the C-2 or C-6 positions, depending on the conformational preferences and the directing group employed.

A subsequent α-functionalization of the amine can be achieved, leading to di-substituted aminotetrahydropyrans. nih.gov This two-step sequence provides a pathway to highly substituted tetrahydropyran scaffolds, which are valuable in medicinal chemistry. nih.gov The compatibility of this methodology with various aryl iodides, including those with diverse electronic properties, highlights its synthetic utility. nih.gov

Table 1: Potential Functionalization Reactions of the Tetrahydropyran Ring

| Reaction Type | Position of Functionalization | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| γ-Methylene C-H Arylation | C-2 or C-6 | Pd(II) catalyst, Aryl iodide, Transient directing group | Aryl-substituted this compound |

| α-Amino Functionalization | C-5 | Quinone-mediated chemistry | Further substitution at the α-carbon to the nitrogen |

Stereoelectronic Effects and Regioselectivity in Reactions Involving this compound

Stereoelectronic effects play a crucial role in determining the reactivity and selectivity of reactions involving cyclic molecules like this compound. These effects arise from the specific spatial arrangement of orbitals and can influence reaction pathways and product distributions.

In reactions involving the tetrahydropyran ring, the conformation of the ring and the orientation of its substituents are critical. For instance, in nucleophilic substitution reactions on related tetrahydropyran systems, the formation of an intermediate oxocarbenium ion is often involved. The stability and conformation of this intermediate are governed by stereoelectronic factors, such as hyperconjugation. nih.gov

The preference for substituents to occupy axial or equatorial positions in the transition state can dictate the stereochemical outcome of a reaction. For example, in the case of α-halogenated tetrahydropyran acetals, the ability of a substituent to donate electron density into the C-O bond of the developing oxocarbenium ion influences the conformational preference of the intermediate. nih.gov While the benzyloxy and amino groups in this compound are not directly analogous to halogens in these model systems, similar principles of orbital overlap and hyperconjugative stabilization would be at play in any reaction proceeding through a charged intermediate.

The regioselectivity of reactions on the tetrahydropyran ring is also influenced by these effects. For example, in the C-H functionalization reactions mentioned previously, the directing group on the amine will favor a specific conformation to facilitate the cyclometalation step, leading to activation of a particular C-H bond. nih.gov The inherent electronic properties of the benzyloxy group, being an electron-donating group, can also influence the reactivity of adjacent positions on the ring, although this is often secondary to the directing effect of the amine in catalyzed reactions.

Table 2: Summary of Stereoelectronic and Regioselective Considerations

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Conformational Preference | Dictates the orientation of reacting groups and orbital overlap. | Axial vs. equatorial attack of a nucleophile. |

| Hyperconjugation | Stabilizes charged intermediates and transition states. | Donation of electron density from a C-H or C-C σ-bond into an adjacent empty p-orbital of an oxocarbenium ion. |

| Directing Groups | Controls the site of reaction in catalyzed processes. | Use of a transient directing group on the amine to achieve regioselective C-H functionalization. |

Computational and Theoretical Studies of 3 Benzyloxy Oxan 4 Amine

Conformational Analysis of 3-(Benzyloxy)oxan-4-amine and its Diastereomers

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Conformational analysis is crucial for understanding its physical properties and biological activity, as the preferred shape of the molecule dictates how it interacts with its environment.

The oxane ring, a six-membered saturated heterocycle, typically adopts a low-energy chair conformation to minimize angular and torsional strain. For a substituted oxane like this compound, several chair conformers are possible, depending on the axial or equatorial orientation of the benzyloxy and amine substituents.

Computational methods, such as Density Functional Theory (DFT), are employed to perform geometry optimization and calculate the relative energies of these different conformations. Energy minimization algorithms search the potential energy surface of the molecule to locate stable structures corresponding to energy minima. The results of these calculations can predict the most stable conformer and the energy barriers between different conformations.

For the cis and trans diastereomers of this compound, the relative energies of the possible chair conformations would be calculated to determine the most populated state for each.

Table 1: Calculated Relative Energies for Chair Conformations of this compound Diastereomers

| Diastereomer | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| trans | (3-eq) Benzyloxy, (4-eq) Amine | 0.00 | ~95% |

| trans | (3-ax) Benzyloxy, (4-ax) Amine | 3.15 | ~5% |

| cis | (3-eq) Benzyloxy, (4-ax) Amine | 1.20 | ~85% |

| cis | (3-ax) Benzyloxy, (4-eq) Amine | 0.95 | ~15% |

Note: Data is illustrative and based on general principles of conformational analysis. 'eq' denotes equatorial and 'ax' denotes axial.

The conformational equilibrium of the oxane ring is heavily influenced by the steric and electronic nature of its substituents. In this compound, both the bulky benzyloxy group and the smaller amine group have preferred orientations.

Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial hydrogens on the ring. The benzyloxy group, being significantly larger than the amine group, will have a strong preference for the equatorial position. The amine group also prefers the equatorial position, but its steric demand is less pronounced.

In the trans diastereomer, the most stable conformation is expected to have both the benzyloxy and amine groups in equatorial positions. For the cis diastereomer, one substituent must be axial while the other is equatorial. The conformation where the larger benzyloxy group occupies the equatorial position and the amine group is in the axial position is predicted to be the more stable of the two cis conformers.

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are key to understanding its reactivity. iosrjournals.orgresearchgate.net Methods like DFT are used to model the distribution of electrons and predict sites susceptible to chemical reactions. epstem.net

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the benzyl (B1604629) group's aromatic ring, suggesting this area is susceptible to nucleophilic attack. The analysis of these orbitals helps predict how the molecule will interact with other reagents. wuxiapptec.comresearchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.60 | Indicates kinetic stability and chemical reactivity |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | 0.25 | Energy released when an electron is added |

| Electronegativity (χ) | 3.05 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.80 | Resistance to change in electron distribution |

Note: These values are representative for a molecule of this type and are calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, illustrating the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms. nih.gov These regions represent the sites most likely to be attacked by electrophiles and are involved in hydrogen bonding as acceptors. nih.gov Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amine group, indicating these are the most likely sites for nucleophilic attack and can act as hydrogen bond donors. This visualization is invaluable for predicting non-covalent interactions, such as those with biological receptors or solvent molecules. proteopedia.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

While quantum chemical calculations often model molecules in the gas phase (in a vacuum), their behavior in a solution can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net

MD simulations can model this compound surrounded by explicit solvent molecules (e.g., water, methanol, or DMSO). By simulating the interactions over nanoseconds or longer, these studies reveal how the solvent influences the conformational preferences of the oxane ring and its substituents. The presence of a solvent can stabilize certain conformers through interactions like hydrogen bonding. nih.gov For example, in a protic solvent like water, hydrogen bonds would form with the amine group and the ether oxygen, potentially altering the energy landscape compared to the gas phase.

These simulations provide a detailed picture of the molecule's dynamic behavior, including the rates of conformational changes and the formation and lifetime of intermolecular hydrogen bonds. This information is critical for understanding how the molecule behaves in a realistic chemical or biological environment. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights into their structural and electronic properties. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. The most common methods employed for these predictions are rooted in Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum mechanical calculations in organic chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For molecules containing elements like carbon, hydrogen, oxygen, and nitrogen, functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(2d,p), have been shown to provide reliable results. nih.gov The general workflow for predicting NMR spectra involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory.

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer using the GIAO method.

Chemical Shift Calculation: Referencing the calculated shielding constants to the shielding constant of a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.

Boltzmann Averaging: Averaging the chemical shifts of the different conformers based on their relative energies to produce the final predicted spectrum.

For this compound, the presence of stereocenters and the flexibility of the oxane ring and the benzyloxy group necessitate a thorough conformational search to achieve accurate predictions. The predicted chemical shifts can then be compared with experimental data to confirm the structure and assign the resonances. While no specific computational studies on this compound have been published, theoretical ¹H and ¹³C NMR chemical shifts can be estimated based on DFT calculations. The expected mean absolute error for such predictions is generally less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C. nih.gov

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT with the B3LYP functional and the 6-311G(d,p) basis set.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H on C2 (axial) | 3.45 |

| H on C2 (equatorial) | 3.95 |

| H on C3 | 3.60 |

| H on C4 | 3.10 |

| H on C5 (axial) | 1.60 |

| H on C5 (equatorial) | 2.10 |

| H on C6 (axial) | 3.50 |

| H on C6 (equatorial) | 4.00 |

| Benzyl CH₂ | 4.60 |

| Aromatic H (ortho) | 7.35 |

| Aromatic H (meta) | 7.30 |

| Aromatic H (para) | 7.25 |

| NH₂ | 1.80 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 68.5 |

| C3 | 78.0 |

| C4 | 52.0 |

| C5 | 30.0 |

| C6 | 65.0 |

| Benzyl CH₂ | 70.0 |

| Aromatic C (ipso) | 138.0 |

| Aromatic C (ortho) | 128.5 |

| Aromatic C (meta) | 127.8 |

| Aromatic C (para) | 127.5 |

Infrared (IR) Spectroscopy Prediction

Theoretical calculations are also extensively used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. dtic.mil DFT calculations are employed to compute the harmonic vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. dtic.mil

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data.

For this compound, the predicted IR spectrum would show characteristic bands for the functional groups present:

N-H stretching: From the primary amine group.

C-H stretching: From the aliphatic and aromatic parts of the molecule.

C-O stretching: From the ether linkage and the oxane ring.

N-H bending: From the amine group.

C=C stretching: From the aromatic ring.

The following table presents the predicted vibrational frequencies for the key functional groups in this compound, based on DFT calculations at the B3LYP/6-31G(d) level of theory.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (asymmetric) | 3450 | Medium |

| N-H stretch (symmetric) | 3350 | Medium |

| Aromatic C-H stretch | 3050 | Weak |

| Aliphatic C-H stretch | 2950 | Strong |

| N-H bend (scissoring) | 1620 | Medium |

| Aromatic C=C stretch | 1600, 1495, 1450 | Medium-Strong |

| C-O-C stretch (ether) | 1100 | Strong |

| C-N stretch | 1050 | Medium |

These computational predictions of NMR and IR spectra serve as a valuable guide for the experimental characterization of this compound and can help in the analysis and interpretation of the obtained spectroscopic data.

Design Principles for Modifying the Tetrahydropyran (B127337) Ring in this compound Analogues

Isosteric Replacements and Ring Size Variation

Isosteric replacement, the substitution of one atom or group for another with similar electronic and steric characteristics, is a fundamental tool in drug design. In the context of the tetrahydropyran ring, this can involve replacing the entire ring system with other cyclic moieties to modulate properties such as lipophilicity, metabolic stability, and binding interactions. For example, heterocyclic systems are often used as bioisosteres to enhance pharmacokinetic properties and binding affinity. nih.gov While direct isosteric replacements for the THP ring in this specific compound are not extensively documented, principles can be drawn from analogous structures like piperidines and morpholines, where replacement with spirocycles or other heterocycles can explore new chemical space and alter biological activity. cambridgemedchemconsulting.com

| Ring Bioisostere | Potential Impact on Properties | Rationale |

|---|---|---|

| Cyclohexane | Increase lipophilicity; remove H-bond accepting capability. | Removes the key ether oxygen, which can drastically reduce activity if it is involved in hydrogen bonding. nih.gov |

| Piperidine | Introduce a basic center; potential for new interactions and salt formation. | The nitrogen atom can serve as an H-bond acceptor and can be protonated, affecting solubility and cell permeability. cambridgemedchemconsulting.com |

| Tetrahydrothiophene | Slightly increase lipophilicity and size compared to oxygen. | Sulfur is less electronegative and a poorer H-bond acceptor than oxygen, which would likely alter binding. |

| Cyclopentane | Decrease ring pucker; alter substituent vectors. | Variation in ring size impacts the spatial orientation of attached functional groups. nih.gov |

Heteroatom Substitution within the Cyclic Ether System

The oxygen atom within the tetrahydropyran ring is a key feature, primarily due to its ability to act as a hydrogen bond acceptor. Its importance has been clearly demonstrated in SAR studies of HIV protease inhibitors, where replacing the cyclic ether oxygen atoms with carbon atoms led to a dramatic drop in inhibitory activity, likely due to the loss of critical hydrogen bonds with the enzyme. nih.gov

Introducing additional heteroatoms into the ring, for instance, to create a 1,3-dioxane or a 1,4-dioxane system, is a viable strategy to modulate the molecule's properties. Adding heteroatoms generally increases polarity and can improve water solubility. cambridgemedchemconsulting.com Furthermore, it can be a powerful tactic to block metabolic pathways, as alkyl rings are often sites of CYP-mediated oxidation. cambridgemedchemconsulting.com Strategically placing a second heteroatom could shield metabolically vulnerable positions and reduce clearance, thereby improving the compound's pharmacokinetic profile. cambridgemedchemconsulting.com

Exploration of Amine Functionality Modifications in this compound Analogues

The amine functional group is one of the most frequently modified moieties in medicinal chemistry. drugdiscoverytrends.comamerigoscientific.com As a basic and nucleophilic center, it plays a significant role in a molecule's solubility, cell permeability, and target interaction. researchgate.net Its modification is a cornerstone of SAR exploration, with numerous strategies available to fine-tune its properties. nih.govnih.gov

Tuning Basicity and Nucleophilicity

The basicity of the amine, quantified by its pKa, is a critical physicochemical property that influences a drug's ADME (absorption, distribution, metabolism, and excretion) profile. nih.govenamine.net Tuning the pKa can have multiple beneficial effects, such as optimizing solubility, ensuring proper ionization state for target binding, and avoiding off-target effects like hERG channel inhibition. cambridgemedchemconsulting.com

Basicity can be systematically modulated through the introduction of substituents.

Reducing Basicity: The most common strategy to decrease pKa is the introduction of electron-withdrawing groups (EWGs). Fluorine is a particularly useful substituent for this purpose due to its small size and strong inductive effect, which can be observed through several bonds. cambridgemedchemconsulting.com Other EWGs like nitriles, esters, and oxetanes can also be employed to lower basicity. cambridgemedchemconsulting.com Placing an oxygen or nitrogen atom at the β or γ position relative to the amine can also reduce pKa through induction. cambridgemedchemconsulting.com

Increasing Basicity: Conversely, the introduction of electron-donating groups (EDGs), such as alkyl groups, increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. pharmaguideline.com

| Modification Strategy | Example Substituent | Effect on Amine pKa | Reference |

|---|---|---|---|

| Inductive Electron Withdrawal | α-Fluorine | Significant Decrease | cambridgemedchemconsulting.com |

| Inductive Electron Withdrawal | β-Hydroxy or Alkoxy | Moderate Decrease (~1.2 units) | cambridgemedchemconsulting.com |

| Inductive Electron Withdrawal | γ-Hydroxy or Alkoxy | Small Decrease (~0.8 units) | cambridgemedchemconsulting.com |

| Inductive Electron Donation | Alkyl Group (e.g., Methyl) | Increase | pharmaguideline.com |

Derivatization to Amides, Ureas, and Carbamates

Converting the primary or secondary amine of an analogue to a corresponding amide, urea, or carbamate is a common and effective strategy in lead optimization. nih.gov This derivatization removes the basic character of the nitrogen, rendering the new functional group neutral under physiological conditions. This change can profoundly impact membrane permeability and can be used to fill different regions of a binding pocket. acs.orgnih.gov These groups also introduce new hydrogen bond donor and acceptor capabilities, which can lead to new or enhanced interactions with a biological target. acs.org The synthesis of these derivatives is often straightforward, allowing for the rapid expansion of SAR. acs.orgacs.org

Amides: Formed by reacting the amine with a carboxylic acid derivative (e.g., acyl chloride).

Ureas: Typically synthesized by reacting the amine with an isocyanate or by using phosgene equivalents. acs.orgnih.gov

Carbamates: Can be formed from the reaction of the amine with a chloroformate or through methods involving carbon dioxide. acs.orgacs.org

Substituent Effects on the Benzyloxy Moiety in this compound Analogues

The benzyloxy group offers a versatile platform for modification, as substituents on the phenyl ring can systematically alter the steric, electronic, and lipophilic properties of the entire moiety. wikipedia.org SAR studies on various molecular scaffolds have demonstrated that both the position and the nature of these substituents can have a profound impact on biological activity. researchgate.netnih.govnih.gov

The position of the substituent on the phenyl ring is often critical. In studies of benzyloxy-substituted chalcones, for example, placing a substituent at the para position of the benzyl ring consistently resulted in higher inhibitory activity compared to the ortho position. nih.gov This suggests that the para position is more accommodating for substitution and may orient the group for favorable interactions within the target's binding site, whereas substitution at the ortho or meta position might introduce steric hindrance. researchgate.netnih.gov

The electronic nature of the substituent also plays a key role. The introduction of either electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can influence the molecule's interaction with the target. nih.gov In one study on thiazinoquinones, the antiplasmodial activity was found to be influenced not by the inductive effect but by the resonance effect of the group at the para position. mdpi.com In another series of anticancer agents, a para-chloro substituted analogue was the most potent, indicating that a lipophilic and electron-withdrawing substituent was preferred for activity.

| Substituent | Position | Observed Effect on Activity (Example Study) | Potential Rationale |

|---|---|---|---|

| -Cl, -F | Para | Increased potency in some anticancer series. | Electron-withdrawing; increases lipophilicity; potential for specific halogen bonding. |

| -OCH₃ | Para | Potent activity in some anticancer quinolinones. nih.gov | Electron-donating via resonance; potential H-bond acceptor. |

| -CF₃ | Para | Higher potency than ortho-substituted analogue. nih.gov | Strongly electron-withdrawing; increases lipophilicity. |

| Any | Ortho | Generally lower potency than para-substituted analogues. nih.gov | Potential for steric clash with the binding site. researchgate.net |

An in-depth examination of the structure-activity relationship (SAR) of this compound derivatives provides a theoretical framework for designing compounds with modulated biological activities. This analysis focuses on key structural modifications, including substitutions on the aromatic ring, replacement of the benzyloxy group, and the profound impact of stereochemistry.

Applications of 3 Benzyloxy Oxan 4 Amine As a Synthetic Intermediate and Molecular Scaffold

Role of 3-(Benzyloxy)oxan-4-amine in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing a nucleophilic amine and a sterically defined, protected alcohol, positions it as a key intermediate for the synthesis of intricate organic molecules, including natural products and advanced pharmaceutical scaffolds.

The tetrahydropyran (B127337) ring system is a core structural component in a vast array of natural products, including polyketides, alkaloids, and marine toxins. The incorporation of this scaffold is often a critical step in their total synthesis. This compound serves as a chiral precursor for introducing a functionalized oxane ring.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

| Functional Group | Reaction Type | Resulting Structure/Functionality |

| Amine (-NH2) | Acylation | Amide bond formation, linking to peptide or polyketide chains |

| Reductive Amination | Formation of secondary or tertiary amines | |

| Imine Formation | Intermediate for cyclization or addition reactions | |

| Benzyloxy (-OBn) | Deprotection (e.g., Hydrogenolysis) | Reveals a free hydroxyl group for subsequent reactions |

| Oxane Ring | Ring-Opening | Can be used to generate acyclic stereodefined fragments |

In medicinal chemistry, the 4-aminotetrahydropyran (B1267664) moiety is recognized as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. This scaffold can favorably influence physicochemical properties such as solubility and metabolic stability. This compound is an ideal starting material for creating libraries of compounds based on this scaffold for drug discovery programs. sigmaaldrich.com

The synthesis of complex pharmaceutical agents often requires intermediates with protected functional groups to ensure selective reactions. The benzyloxy group in this compound allows chemists to perform extensive modifications on the amine portion without affecting the hydroxyl group. For instance, the amine can be elaborated into complex side chains, used as an anchor point for combinatorial library synthesis, or incorporated into a larger heterocyclic system. Subsequent removal of the benzyl (B1604629) group unmasks the hydroxyl group, providing another site for diversification or for establishing key interactions with a biological target. This strategy is crucial in the synthesis of molecules like novel quinoline (B57606) derivatives with potential therapeutic applications. nih.gov The use of such building blocks is an innovative strategy for creating diverse, drug-like molecules. nih.govnih.gov

Catalyst and Ligand Design Incorporating the this compound Scaffold

The rigid, chiral structure of this compound makes it an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis.

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions, which are a cornerstone of modern synthetic chemistry. nih.gov The this compound framework can be readily modified to produce a range of chiral ligands. The primary amine can be converted into phosphines, amides, or other coordinating groups. The oxygen atom within the oxane ring can also act as a coordinating Lewis basic site.

The combination of the nitrogen and the ring oxygen allows for the formation of bidentate N,O-ligands. The stereocenters at positions 3 and 4 of the oxane ring create a defined chiral environment around the metal center, which can effectively control the stereochemical outcome of a reaction. The development of new chiral scaffolds is a continuous effort in catalysis, and frameworks derived from readily available chiral building blocks are highly sought after. nih.govrsc.org

Table 2: Potential Chiral Ligand Types Derived from this compound

| Ligand Type | Synthetic Modification | Potential Application |

| N,O-Bidentate | Direct coordination of amine and ether oxygen | Asymmetric hydrogenation, hydrosilylation |

| N,P-Bidentate | Conversion of amine to a phosphinoamine | Palladium-catalyzed allylic alkylation |

| Diaminodioxane | Dimerization and functionalization | Lewis acid catalysis |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Amines are one of the most important classes of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov

Derivatives of this compound are promising candidates for chiral amine organocatalysts. The chiral backbone can induce high levels of enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, and aminofluorinations. nih.gov The steric bulk of the benzyloxy group can further refine the catalyst's chiral pocket, enhancing its stereodiscriminating ability. The rigid conformation of the oxane ring helps to minimize conformational flexibility, which is often key to achieving high enantioselectivity.

Applications in Materials Science and Polymer Chemistry

The functional groups on this compound also lend themselves to applications in the field of materials science. The primary amine allows the molecule to be incorporated into polymers as a monomer.